- Aromatic amine compounds and mixtures and compositions thereof for preparing organic electroluminescent devices, China, , ,

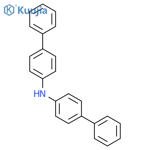

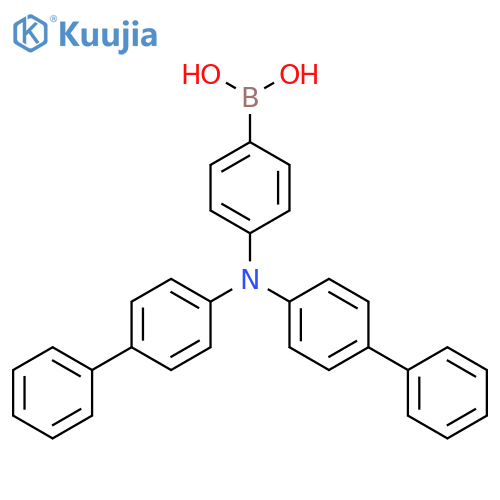

Cas no 943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid)

L'acido 4-(dibifenil-4-ilammino)fenilboronico è un composto organoborico altamente specializzato, utilizzato principalmente come intermedio in sintesi organiche avanzate, in particolare nelle reazioni di accoppiamento incrociato catalizzate da palladio (ad esempio, reazioni di Suzuki-Miyaura). La sua struttura molecolare unica, caratterizzata da un gruppo amminico dibifenilico e un gruppo boronic acid, conferisce elevata stabilità e reattività selettiva. Questo reagente è particolarmente utile nella sintesi di materiali optoelettronici e farmaceutici, grazie alla sua capacità di formare legami carbonio-carbonio in condizioni moderate. La purezza elevata e la buona solubilità in solventi organici comuni lo rendono adatto per applicazioni in chimica fine e ricerca accademica.

943836-24-6 structure

Nome del prodotto:4-(Dibiphenyl-4-ylamino)phenylboronic acid

Numero CAS:943836-24-6

MF:C30H24BNO2

MW:441.328067779541

CID:2192604

4-(Dibiphenyl-4-ylamino)phenylboronic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-(Dibiphenyl-4-ylamino)phenylboronic acid

- B-[4-[Bis([1,1′-biphenyl]-4-yl)amino]phenyl]boronic acid (ACI)

- (4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid

- (4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid

- 4-(Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid

- 4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid

- 4-[Bis(1,4-biphenyl-1-yl)amino]phenylboronic acid

- 4-[Bis(biphenyl-4-yl)amino]phenylboronic acid

-

- Inchi: 1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H

- Chiave InChI: BEBLXYZXQGRFKD-UHFFFAOYSA-N

- Sorrisi: OB(C1C=CC(N(C2C=CC(C3C=CC=CC=3)=CC=2)C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1)O

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 34

- Conta legami ruotabili: 6

Proprietà sperimentali

- Densità: 1.26±0.1 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 234-237 ºC (hexane )

- Solubilità: Insuluble (7.5E-6 g/L) (25 ºC),

4-(Dibiphenyl-4-ylamino)phenylboronic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

¥1129.00 | 2024-04-24 | |

| Ambeed | A474439-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

$183.0 | 2025-03-04 | |

| Chemenu | CM131492-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

$250 | 2021-08-05 | |

| Alichem | A019128092-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 95% | 1g |

$620.00 | 2023-08-31 | |

| Ambeed | A474439-100mg |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 100mg |

$41.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y1336405-1g |

(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |

943836-24-6 | 97% | 1g |

$175 | 2023-09-04 | |

| A2B Chem LLC | AI63093-250mg |

(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |

943836-24-6 | 97% | 250mg |

$42.00 | 2023-12-29 | |

| Key Organics Ltd | BS-51144-1g |

(4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | >97% | 1g |

£251.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-250mg |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 250mg |

¥386.00 | 2024-04-24 | |

| Ambeed | A474439-5g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 5g |

$614.0 | 2025-03-04 |

4-(Dibiphenyl-4-ylamino)phenylboronic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 3 h, 90 °C; 90 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C

Riferimento

- Preparation of carbazole-containing triarylamine compounds for light-emitting devices, China, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C

Riferimento

- Preparation of carbazole compounds for organic electroluminescent devices, China, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Riferimento

- Diversification of carbazoles by LiCl-mediated catalytic CuI reaction, Bulletin of the Korean Chemical Society, 2011, 32(7), 2461-2464

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt

Riferimento

- Preparation of carbazole derivatives as organic electroluminescent materials, Korea, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

Riferimento

- Organic luminescent compound used in OLED, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 120 °C; 16 h, 120 °C

Riferimento

- Compound having triarylamine as core and application thereof, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C; 1 h, -78 °C

1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt

1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt

Riferimento

- Preparation of carbazole compounds and their application in organic electroluminescence devices, China, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -100 - -80 °C; 1 h, -100 - -80 °C

1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C

1.3 heated

1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C

1.3 heated

Riferimento

- Preparation of (thia)xanthone-containing tert-arylamine-based compounds for organic optoelectronic devices, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt; 2.5 h, reflux

Riferimento

- Aromatic amine compound containing carbazole group and its organic electroluminescent device, China, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C

1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Preparation of carbazole derivatives as green light host compounds for organic electroluminescence devices, China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

Riferimento

- Benzopyrimidine derivative, preparation and application in OLED, China, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C; 105 °C → rt

1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C

1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C

Riferimento

- Preparation of dibenzofuran derivatives as organic electroluminescent materials, China, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 3 h, 110 °C

Riferimento

- Organic light-emitting compound, organic light-emitting device and its application, China, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Biphenyl-diamine compounds as hole transport materials having high triplet energy and organic light emitting device thereby, Korea, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt

1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt

Riferimento

- Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red Electroluminescence, Journal of the American Chemical Society, 2014, 136(52), 18070-18081

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, reflux

Riferimento

- Carbazole-containing organic compound and application thereof, China, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 6 h, 110 °C

Riferimento

- Preparation of hole type organic electroluminescent compounds, China, , ,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

Riferimento

- Fluorene derivative and its application in organic light emitting device, China, , ,

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 1 h, -30 °C; -30 °C → -70 °C

1.2 Reagents: Triisopropyl borate ; -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…

1.2 Reagents: Triisopropyl borate ; -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…

Riferimento

- Preparation of biphenylcarbazole bistriarylamine organic compound for organic electroluminescence device, China, , ,

4-(Dibiphenyl-4-ylamino)phenylboronic acid Raw materials

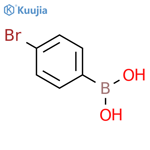

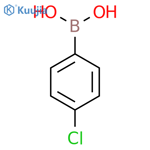

- (4-chlorophenyl)boronic acid

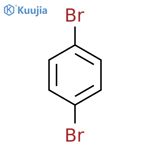

- 1,4-Dibromobenzene

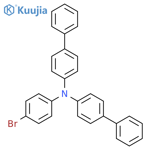

- Bis-Biphenyl-4-yl-amine

- (4-bromophenyl)boronic acid

- N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

4-(Dibiphenyl-4-ylamino)phenylboronic acid Preparation Products

4-(Dibiphenyl-4-ylamino)phenylboronic acid Letteratura correlata

-

Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid) Prodotti correlati

- 56666-88-7(4-methoxy-9H-Pyrido[3,4-b]indole)

- 1204297-70-0(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethan-1-amine)

- 1804816-01-0(Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate)

- 108-61-2(Bis(1-methyl-2-hydroxyethyl) Ether)

- 161723-66-6(rel-(2R)-2-(4-fluorophenyl)formamido-3-methylbutanoic acid)

- 462621-28-9((4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone)

- 2138174-31-7(2H-Indazole-3-carboxaldehyde, 4,5,6,7-tetrahydro-2-(phenylmethyl)-)

- 1797725-59-7(N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2,5-dimethylfuran-3-carboxamide)

- 2034366-14-6(1-(4-fluorophenyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}cyclopropane-1-carboxamide)

- 1823822-57-6(Tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:943836-24-6)4-(dibiphenyl-4-ylaMino)phenylboronic acid

Purezza:99%

Quantità:200KG

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:943836-24-6)4-(Dibiphenyl-4-ylamino)phenylboronic acid

Purezza:99%/99%

Quantità:1g/5g

Prezzo ($):165.0/553.0